Bombolitin Iii

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

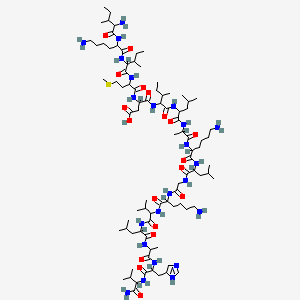

Bombolitin III is a peptide derived from the venom of the bumblebee species Megabombus pennsylvanicusThese peptides are amphiphilic, meaning they have both hydrophilic and hydrophobic properties, which allows them to interact with lipid membranes effectively .

準備方法

Bombolitin III can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained

化学反応の分析

Bombolitin III primarily interacts with lipid membranes rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its amphiphilic nature allows it to insert into lipid bilayers, causing membrane disruption. This interaction can be studied using various techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . The major product of these interactions is the formation of membrane pores, leading to cell lysis.

科学的研究の応用

Bombolitin III has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study peptide-membrane interactions and the mechanisms of antimicrobial peptides. In biology, this compound is used to investigate the structural diversity and specificity of antimicrobial peptides across different species . Additionally, this compound can be used to study the activation of phospholipase A2, an enzyme involved in lipid metabolism .

作用機序

The mechanism of action of bombolitin III involves its interaction with lipid membranes. Upon binding to the membrane, this compound adopts an alpha-helical conformation, which allows it to insert into the lipid bilayer. This insertion disrupts the membrane structure, leading to the formation of pores and subsequent cell lysis . The molecular targets of this compound are primarily the lipid components of the membrane, and its activity is influenced by the lipid composition and the peptide’s secondary structure .

類似化合物との比較

Bombolitin III is similar to other antimicrobial peptides such as melittin, which is derived from honeybee venom. Both peptides share the ability to disrupt lipid membranes and cause cell lysis. this compound is unique in its specific amino acid sequence and its interaction with different lipid compositions . Other similar compounds include bombolitin I, II, IV, and V, which are also derived from bumblebee venom and share structural and functional similarities with this compound .

特性

CAS番号 |

95732-42-6 |

|---|---|

分子式 |

C87H157N23O19S |

分子量 |

1861.4 g/mol |

IUPAC名 |

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113) |

InChIキー |

GAUXPYFZYSOITP-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

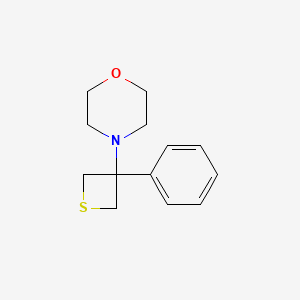

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)